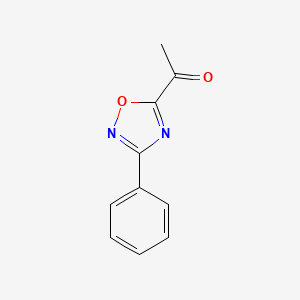

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

説明

特性

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(13)10-11-9(12-14-10)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQGVTVDDYRSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90770-98-2 | |

| Record name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of an amidoxime with an acyl chloride in the presence of a base can yield the desired oxadiazole . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles .

Industrial Production Methods

Industrial production of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one typically involves scalable synthetic routes that ensure high yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

化学反応の分析

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The phenyl ring and oxadiazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

Medicinal Applications

The compound's structure suggests potential pharmacological activities, particularly in neuroprotection and enzyme inhibition.

Cholinesterase Inhibition

Research indicates that derivatives of oxadiazoles, including 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. A study demonstrated that modifications to the oxadiazole ring can enhance the inhibitory potency against these enzymes .

Case Study:

A series of synthesized compounds based on the oxadiazole scaffold showed varying degrees of AChE inhibition. For instance, compounds with specific electron-withdrawing groups on the phenyl ring exhibited improved activity profiles compared to their unsubstituted counterparts .

Antioxidant Activity

Oxadiazole derivatives are recognized for their antioxidant properties, which can mitigate oxidative stress-related damage in cells. The introduction of sulfur atoms into the oxadiazole structure has been associated with enhanced protective effects against reactive oxygen species (ROS) .

Material Science Applications

In addition to medicinal uses, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one has applications in material science due to its unique electronic properties.

Photoluminescent Materials

The compound’s structure allows it to be a candidate for photoluminescent materials. Research has shown that oxadiazole derivatives can be incorporated into polymer matrices to create materials with tunable optical properties. These materials are useful in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Summary of Findings

The applications of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one span across medicinal chemistry and material science. Its ability to inhibit key enzymes involved in neurodegenerative diseases positions it as a promising candidate for drug development. Additionally, its potential in creating photoluminescent materials opens avenues for advancements in electronics.

作用機序

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one with structurally or functionally related oxadiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Core Scaffold Differences

- 1,2,4-Oxadiazole vs. 1,2,3-Triazole : The triazole analog (e.g., 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, C₁₀H₉N₃O ) exhibits reduced electron deficiency compared to oxadiazoles, impacting binding interactions in biological systems .

- Substituent Effects :

- Acetyl vs. Acetone : The acetyl group in the target compound offers greater reactivity in nucleophilic substitutions compared to the bulkier acetone group in its analog, which may hinder synthetic modifications .

- Amino vs. Trifluoroacetamide: The trifluoroacetamide substituent in Compound 4aa increases lipophilicity (logP ~2.5) and resistance to enzymatic degradation, making it superior for CNS-targeting drugs .

Biological Activity

- Proxazole and Butalamine demonstrate clinical efficacy due to their amine-containing side chains, which enhance receptor binding (e.g., serotonin or adrenergic receptors) .

- SN00797439 ’s anthelmintic activity arises from its chlorophenyl-pyrrolidinecarboxamide moiety, which disrupts nematode neuromuscular function .

- The target compound lacks direct therapeutic use but serves as a precursor for bioactive molecules like EA32 , a Streptomyces-derived insecticide .

Synthetic Accessibility

- The target compound is synthesized via cyclization of benzamidoxime with acetylated precursors in eco-friendly solvents (e.g., 1,4-dioxane), achieving yields >70% .

- In contrast, Compound 4aa requires TFAA-mediated reactions for trifluoroacetamide incorporation, increasing synthetic complexity .

Physicochemical Properties

生物活性

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one, with the chemical formula C10H8N2O2 and a molecular weight of 188.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for conferring diverse biological activities. The IUPAC name is 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H8N2O2 |

| Molecular Weight | 188.19 g/mol |

| CAS Number | 90770-98-2 |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, a study published in Scientific Reports indicated that certain oxadiazole derivatives could inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation . The structure-activity relationship (SAR) analysis suggested that substituents on the oxadiazole ring play a crucial role in enhancing cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound I | HePG-2 | 35.58 | EGFR-TK inhibition |

| Compound II | HCT-116 | 5.55 | Induction of apoptosis |

| Compound III | MCF-7 | 2.86 | Cell cycle arrest |

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, compounds similar to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone have shown anti-inflammatory effects. A review highlighted that oxadiazole derivatives can modulate inflammatory pathways and exhibit antimicrobial activity against various pathogens . The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases.

The biological activity of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone is attributed to its interaction with cellular targets involved in critical signaling pathways:

- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.

- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : By affecting cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle progression, leading to growth inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone. Researchers found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:

Case Study Summary

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the oxadiazole ring, acetyl group, and phenyl substituents. For example, the acetyl proton resonates at ~2.6 ppm, while aromatic protons appear between 7.3–8.1 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C=N (1600–1650 cm) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 188.19 (M) align with the molecular formula CHNO .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C–N: 1.32 Å) and angles .

How does the oxadiazole ring influence the compound's bioactivity and stability?

Advanced

The 1,2,4-oxadiazole ring contributes to:

- Electron-withdrawing effects : Enhances metabolic stability by resisting hydrolysis .

- Planar geometry : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

- Hydrogen bonding : The N–O group interacts with residues in nicotinic acetylcholine receptors or 5-lipoxygenase-activating protein (FLAP) .

Stability studies : Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature applications .

What in vitro and ex vivo assays evaluate its biological activity?

Q. Advanced

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Bacillus subtilis .

- FLAP inhibition : IC < 10 nM in binding assays; inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC < 100 nM) .

- Genotoxicity : Ames test (TA98 strain) and SOS response assays assess mutagenic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at concentrations ≤50 µM .

How can computational modeling predict binding modes and optimize pharmacokinetics?

Q. Advanced

- Molecular docking : Predicts interactions with FLAP’s hydrophobic pocket, guided by oxadiazole’s planar structure .

- QSAR studies : LogP (~2.5) and polar surface area (~50 Ų) optimize blood-brain barrier permeability .

- ADMET predictions : Low cytochrome P450 3A4 inhibition reduces drug-drug interaction risks .

How to reconcile contradictions between genotoxicity and therapeutic potential?

Q. Advanced

- Dose-response analysis : Genotoxicity (Ames test positive at 100 µg/plate) vs. therapeutic efficacy (IC < 10 µM) suggests a narrow therapeutic window .

- Mechanistic studies : Evaluate DNA adduct formation vs. target-specific effects (e.g., FLAP inhibition) to clarify off-target risks .

What are the key physicochemical properties relevant to drug design?

Q. Basic

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 188.19 g/mol | |

| LogP | ~2.5 | |

| Solubility | <1 mg/mL in water | |

| Melting Point | 80–83°C (decomposes) |

What strategies improve pharmacokinetics of oxadiazole derivatives?

Q. Advanced

- Structural modifications : Adding hydrophilic groups (e.g., methylamine) enhances solubility without compromising FLAP binding .

- Prodrug design : Ester derivatives (e.g., ethyl carboxylates) improve oral bioavailability .

- Species-specific optimization : Adjust halogen substituents (e.g., Cl, F) to balance metabolic clearance across species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。